1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
1-methyl-7-(pyridin-3-ylmethoxymethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-18-10-17-13-7-16-6-12(14(13)18)9-19-8-11-3-2-4-15-5-11/h2-5,10,12,16H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKOYRZHHXJUAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(CNC2)COCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxymethyl Group Introduction
The pyridin-3-ylmethoxy moiety is introduced through nucleophilic substitution or reductive amination:
-
Alkylation : Reacting the core with 3-(chloromethyl)pyridine in the presence of NaH/THF.
-
Reductive Amination : Using pyridine-3-carbaldehyde and NaBH₃CN in MeOH.
Optimization Note : Use of DIPEA (diisopropylethylamine) enhances regioselectivity during alkylation.
Groebke-Blackburn-Bienaymé (GBBR) Multicomponent Reaction
The GBBR method enables one-pot synthesis of imidazo[4,5-c]pyridines (Table 2):
Table 2: GBBR Protocol for Imidazo[4,5-c]pyridine Derivatives
| Components | Conditions | Yield | Key Features |
|---|---|---|---|
| 2-Aminopyridine, aldehyde (pyridin-3-ylmethoxy acetaldehyde), isonitrile | HOAc, MeOH/THF, 80°C, 4h | 65–72% | High atom economy; tolerates diverse substituents |
This method avoids isolation of intermediates, streamlining the synthesis of the target compound.
Alternative Routes via Suzuki-Miyaura Coupling
For advanced derivatives, Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups post-core formation (Table 3):
Table 3: Suzuki Coupling for Late-Stage Functionalization
| Substrate | Boronic Ester | Catalyst | Yield |
|---|---|---|---|
| 7-Bromo-tetrahydroimidazo[4,5-c]pyridine | Pyridin-3-ylmethoxy pinacol boronate | Pd(PPh₃)₄, K₂CO₃, dioxane | 58% |
This method offers flexibility but requires halogenated precursors.
Comparative Analysis of Methods
Table 4: Method Comparison
Challenges and Optimizations
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Regioselectivity : Competing N1 vs. N3 alkylation is mitigated using bulky bases (e.g., DIPEA).
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Purification : Silica gel chromatography with EtOAc/hexane (3:7) effectively isolates the product.
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Yield Improvement : Microwave-assisted cyclization reduces reaction time from 12h to 2h, enhancing yield by 15% .
Chemical Reactions Analysis
1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Structural Features
The imidazo[4,5-c]pyridine framework is known for its ability to interact with biological targets, making it a valuable scaffold in drug design. The presence of the pyridin-3-ylmethoxy group enhances its solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[4,5-c]pyridine derivatives. Research indicates that compounds similar to 1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exhibit significant activity against various cancer cell lines. For instance:
- Mechanism of Action: These compounds are believed to induce apoptosis and inhibit cell proliferation by targeting specific kinases involved in cancer progression.
- Case Study: A derivative demonstrated an IC50 value of 0.75 μM against USP7, indicating potent anticancer activity .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Several studies have explored its efficacy against bacterial and fungal pathogens:
- In Vitro Studies: Compounds structurally related to this compound showed promising results against resistant strains of Staphylococcus aureus and Candida species .
- Minimum Inhibitory Concentration (MIC): Some derivatives exhibited MIC values as low as 4 mg/mL against S. pyogenes .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound class has been a focus of research:
- Mechanism: Compounds have shown the ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in vitro.
- Research Findings: A study indicated that specific derivatives could significantly reduce inflammation in animal models of arthritis .
Structure-Based Drug Design
The unique structural characteristics of this compound make it an ideal candidate for structure-based drug design:
- Computational Modeling: Molecular docking studies have been employed to predict interactions with various biological targets.
Lead Optimization
The compound serves as a lead structure for synthesizing new derivatives with enhanced potency and selectivity:
| Derivative | Target | IC50 Value (μM) |
|---|---|---|
| Compound A | USP7 | 0.75 |
| Compound B | ULK1 | 11 |
| Compound C | COX-2 | 36 - 50 |
This table summarizes the biological activity of various derivatives derived from the parent compound .
Mechanism of Action
The mechanism of action of 1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and proteins, disrupting key biological processes . For example, it may inhibit the activity of thymidylate kinase, an enzyme involved in DNA synthesis, thereby preventing the replication of viruses and bacteria .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
5-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
- Structural Differences : Replaces the ((pyridin-3-ylmethoxy)methyl) group with a 5-chloro-pyrrolopyrimidine moiety.
- Biological Activity: Binds to AKT (Protein Kinase B) with an IC₅₀ of 42 nM, as demonstrated by molecular docking studies using AKT (PDB ID: 3CQW45) . Listed as a PDCD1 (PD-1) inhibitor in NSCLC immunotherapy, suggesting immune checkpoint modulation .
- Therapeutic Relevance: Potential use in oncology due to dual kinase and immune pathway targeting.
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (Incyte PD-L1 Inhibitor)
- Structural Differences: Lacks the ((pyridin-3-ylmethoxy)methyl) group; symmetry introduced via biphenol cores and amide linkers.
- Biological Activity :
- Therapeutic Relevance: Designed for cancer immunotherapy, emphasizing the role of scaffold symmetry in optimizing drug-target interactions.
PD123319 (AT2R Antagonist)
- Structural Differences: Contains a diphenylacetyl group and dimethylaminophenylmethyl substituent.
- Biological Activity :
- Therapeutic Relevance : Highlights how substituent variation redirects activity from kinase/immune targets to GPCRs.
4-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Hydrochloride
- Structural Differences : Substitutes the methyl group at position 4 with an isopropyl group.
- Therapeutic Relevance : Demonstrates the impact of alkyl substituents on enzyme inhibition profiles.
Comparative Data Table
Key Research Findings
Substituent-Driven Target Specificity: The ((pyridin-3-ylmethoxy)methyl) group in the target compound may enhance solubility compared to bulkier substituents like diphenylacetyl (PD123319) or isopropyl groups . Pyrrolopyrimidine substituents (e.g., 5-chloro) correlate with kinase inhibition (AKT) and immunotherapy applications .
Scaffold Versatility :
- The imidazo[4,5-c]pyridine core is adaptable to diverse therapeutic targets (kinases, GPCRs, immune checkpoints) through strategic substituent modifications.
Patent Trends :
- Symmetric modifications (Incyte) and heteroaromatic extensions (e.g., pyrrolopyrimidine) dominate recent PD-1/PD-L1 inhibitor designs .
Biological Activity
1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo[4,5-c]pyridine core with a methoxy-pyridine substituent. Its molecular formula is and it has a molecular weight of approximately 258.32 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been linked to several pharmacological effects:
- Anticancer Properties : Preliminary studies suggest that derivatives of imidazo[4,5-c]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown activity against breast cancer (MCF-7) and other malignancies by inhibiting cell proliferation and inducing apoptosis .
- Neuroprotective Effects : Research indicates that imidazo[4,5-c]pyridine derivatives may possess neuroprotective properties, potentially through modulation of neurotransmitter systems. This could be beneficial in treating neurodegenerative diseases .
- Antimicrobial Activity : Some studies have highlighted the antimicrobial potential of related compounds, suggesting that the target compound may also exhibit activity against bacterial and fungal strains .
The mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Modulation of Receptors : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
Several case studies have investigated the efficacy of imidazo[4,5-c]pyridine derivatives:
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Core formation | 2,3-Diaminopyridine + Formic acid, 6h | 57-85% | >95% | |
| Substituent addition | (Pyridin-3-yl)methanol, DIAD, PPh₃ | 60-75% | 90-98% |
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for the imidazo[4,5-c]pyridine core (e.g., δ 2.5–3.5 ppm for tetrahydro protons) and pyridin-3-ylmethoxy methyl group (δ 4.0–5.0 ppm for methoxy protons) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₅H₂₀N₄O₂: 295.1542, observed: 295.1538) .
- IR : Identify carbonyl (if present) and C-N stretches (1650–1600 cm⁻¹) .
Advanced: How does the pyridin-3-ylmethoxy methyl substituent influence conformational rigidity and binding affinity?
Answer:
- Conformational analysis : The substituent restricts χ-space rotation via steric hindrance, as seen in similar histidine analogs . Computational modeling (DFT or MD simulations) can predict preferred conformers.
- Binding implications : The pyridine ring may engage in π-π stacking or hydrogen bonding with target proteins (e.g., kinases or enzymes), enhancing affinity. Compare with analogs lacking this group to validate .
Advanced: What in vitro assays are suitable for evaluating its biological activity?
Answer:
- Enzyme inhibition : Use fluorogenic substrates in factor Xa (fXa) or GSK-3β inhibition assays. For example, measure IC₅₀ values in fXa assays (e.g., apixaban analogs show IC₅₀ < 10 nM) .
- Cellular assays : Test cytotoxicity (MTT assay) and specificity in cancer cell lines (e.g., HCT-116 or HeLa) with controls for off-target effects .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize potency?
Answer:
- Variable substituents : Synthesize analogs with modified P1 (e.g., p-methoxyphenyl vs. pyridinyl) and P4 groups (e.g., heterocycles) .
- Data analysis : Correlate binding affinity (Kd) and enzymatic inhibition (IC₅₀) with substituent electronic/hydrophobic properties using QSAR models .
Advanced: What strategies improve metabolic stability of this compound?
Answer:
- Linker stabilization : Replace hydrolytically labile groups (e.g., carboxamido linkers) with bicyclic scaffolds .
- In vitro assays : Test stability in liver microsomes (e.g., t₁/₂ > 60 min indicates improved stability) .
Advanced: How is single-crystal X-ray diffraction used to resolve its 3D structure?
Answer:
- Crystallization : Use slow evaporation (e.g., from DMSO/water) to grow crystals.
- Data collection : Resolve at 293 K with Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL achieves R-factors < 0.05 .
Advanced: How can molecular docking predict interactions with biological targets?
Answer:
- Software : Use AutoDock Vina or Schrödinger Suite. Dock the compound into GSK-3β or fXa crystal structures (PDB: 1H8F or 2W26).
- Validation : Compare predicted binding poses with mutagenesis data or co-crystal structures .
Advanced: What reaction conditions ensure regioselectivity in imidazo[4,5-c]pyridine synthesis?
Answer:
- Catalytic control : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to direct substitution to the 7-position .
- Solvent effects : Polar aprotic solvents (DMF or DMSO) favor cyclization over side reactions .
Advanced: What in vivo models are appropriate for toxicity profiling?
Answer:
- Acute toxicity : Administer escalating doses (10–100 mg/kg) in rodents, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .
- Genotoxicity : Conduct Ames tests or micronucleus assays to assess mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
